molecular formula C10H13N5O2 B13094035 2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide CAS No. 88373-93-7

2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide

Cat. No.: B13094035
CAS No.: 88373-93-7
M. Wt: 235.24 g/mol
InChI Key: NWGUXHHYZJLBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide is a triazolopyrimidine derivative characterized by a 7-oxo group at position 7 and an N-propylacetamide substituent at position 4. Triazolopyrimidines are a versatile class of heterocyclic compounds with demonstrated applications in medicinal chemistry, including anticonvulsant, antimicrobial, and enzyme inhibitory activities . The structural flexibility of this scaffold allows for diverse substitutions, influencing pharmacological and physicochemical properties.

Properties

CAS No.

88373-93-7

Molecular Formula

C10H13N5O2

Molecular Weight

235.24 g/mol

IUPAC Name

2-(7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide

InChI

InChI=1S/C10H13N5O2/c1-2-3-11-8(16)4-7-5-9(17)15-10(14-7)12-6-13-15/h5-6H,2-4H2,1H3,(H,11,16)(H,12,13,14)

InChI Key

NWGUXHHYZJLBHS-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CC1=CC(=O)N2C(=N1)N=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide typically involves the condensation of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction conditions involve heating the reactants in a microwave at 140°C for a short duration, which facilitates the formation of the desired product through a transamidation mechanism followed by nucleophilic addition and subsequent condensation .

Industrial Production Methods

Industrial production of this compound can be scaled up using the same microwave-mediated method. The process is efficient and can be adapted for large-scale synthesis by optimizing the reaction conditions and using appropriate microwave reactors .

Chemical Reactions Analysis

Types of Reactions

2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can have different biological activities and properties .

Mechanism of Action

The mechanism of action of 2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of the ERK signaling pathway by reducing the phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Structural Comparison Table

Compound Position 5 Substituent Position 7 Substituent Primary Application/Activity
Target Compound N-propylacetamide 7-Oxo Potential enzyme inhibition
ZINC000021797248 Methoxy-methylphenoxy 7-Oxo MPII inhibition
7-Substituted-5-phenyl analogs Phenyl Varied (e.g., Cl, CH₃) Anticonvulsant
H11-H15 Indole derivatives Varied alkyl/aryl CNS activity (hypothesized)
Flumetsulam Sulfonamide - Herbicidal

Pharmacological Activity Profiles

  • Enzyme Inhibition: The target compound and ZINC000021797argin both exhibit strong binding to MPII, a metalloproteinase implicated in bacterial pathogenesis.
  • Anticonvulsant Activity : 7-Substituted-5-phenyl analogs () demonstrate efficacy in seizure models, with ED₅₀ values comparable to valproic acid. The absence of a phenyl group in the target compound suggests divergent therapeutic targets .

ADMET and Pharmacokinetic Behavior

  • The target compound and ZINC000021797248 both meet criteria for favorable ADMET properties, including solubility, metabolic stability, and low toxicity. The N-propylacetamide group may reduce hepatic clearance compared to bulkier substituents .
  • In contrast, flumetsulam’s sulfonamide group improves soil mobility and persistence, aligning with its agrochemical role .

Biological Activity

2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

  • Molecular Formula : C10H12N4O2
  • Molecular Weight : 220.23 g/mol
  • CAS Number : Not explicitly listed but related compounds can be referenced for structural similarity.

The compound exhibits biological activity primarily through inhibition of certain kinases involved in cell proliferation and survival pathways. It has been studied for its potential as an anticancer agent by targeting Polo-like kinase 1 (Plk1), a critical regulator of mitosis.

Anticancer Properties

Recent studies have indicated that derivatives of triazolo[1,5-a]pyrimidine, including 2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide, may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. For example:

  • In vitro studies demonstrated that the compound effectively inhibits Plk1 activity in cancer cell lines, leading to reduced cell viability and increased apoptosis rates. The IC50 values for these effects were reported in the range of 5–15 µM depending on the specific cancer type being studied .

Structure-Activity Relationship (SAR)

Research has focused on optimizing the structure of triazolo derivatives to enhance their biological activity. Key findings include:

CompoundIC50 (µM)Target
Compound A4.4Plk1 PBD
Compound B8.0Plk1 PBD
Compound C12.0Plk1 PBD

These results suggest that modifications to the triazolo ring and side chains can significantly influence potency against Plk1 .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study published in ACS Medicinal Chemistry Letters investigated the effects of various triazolo derivatives on cancer cell lines such as HeLa and MCF-7. The results indicated that 2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide exhibited notable cytotoxic effects with an IC50 value of approximately 10 µM against HeLa cells .

Case Study 2: Selectivity and Efficacy

Another research effort focused on the selectivity of this compound against similar kinases (Plk2 and Plk3). The findings highlighted that while it effectively inhibited Plk1, it showed minimal activity against Plk2 and Plk3, suggesting a favorable selectivity profile that could reduce potential side effects in therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.